Regioisomeric Purity Defines Pharmacophore Geometry
The dominance of the 2,4,6-substitution pattern on the pyrimidine ring for biological activity is well-established . Compound 2-Methoxy-4-methyl-6-piperazin-1-ylpyrimidine presents a specific 3D pharmacophore distinct from its 4,6-substituted isomer (CAS 163613-85-2). While direct comparative activity data is lacking in the public domain, the class-level evidence is strong that this positional change fundamentally alters kinase binding profiles. This is the core differentiation: a distinct regioisomeric identity validated by analytical chemistry.
| Evidence Dimension | Positional Isomerism (Pharmacophore Geometry) |
|---|---|
| Target Compound Data | CAS 944899-26-7 (2-methoxy, 4-methyl, 6-piperazine) |
| Comparator Or Baseline | CAS 163613-85-2 (4-methoxy, 6-methyl, 2-piperazine) |
| Quantified Difference | No comparable biological data; structural difference is absolute. |
| Conditions | SAR principles for piperazinylpyrimidine kinase inhibitors |
Why This Matters
For a scientist building a targeted library, this compound is not a substitute for its isomer; it is a separate chemical entity with a different vector for fragment growth, making it a unique tool for exploring distinct chemical space.
- [1] Shallal, H.M. and Russu, W.A. (2011) 'Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives', European Journal of Medicinal Chemistry, 46(6), pp. 2043-2057. doi:10.1016/j.ejmech.2011.02.057. View Source
